molecular formula C8H9N5O2 B2396975 ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate CAS No. 92672-33-8

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate

Cat. No.: B2396975
CAS No.: 92672-33-8
M. Wt: 207.193
InChI Key: GUPUPEZXSPROOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 nitrile (aliphatic), and 1 Triazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a melting point of 200–202 °C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives have been extensively explored for their potential in the development of new drugs due to their broad range of biological activities. The structural versatility of triazoles allows for significant variations, enabling the preparation of new compounds with diverse biological activities. Research has highlighted the importance of triazole derivatives in the pharmaceutical industry, especially for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. These compounds have been studied for their efficacy against neglected diseases, showcasing the necessity for innovative methods to synthesize triazoles that align with green chemistry principles, energy savings, and sustainability. The urgency to discover new prototypes for emerging diseases and drug-resistant bacteria emphasizes the relevance of triazole derivatives in addressing global health challenges (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The chemical synthesis of 1,2,3-triazoles, including derivatives similar to ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate, involves strategies that enhance the molecule's interaction with biological targets through hydrogen bonding and dipole-dipole interactions. The copper(I) catalyzed azide-alkyne cycloaddition, a pivotal reaction in click chemistry, is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction demonstrates the significant interest in 1,2,3-triazoles for their wide-ranging biological activities and underlines the ongoing research aimed at developing new triazole-based biologically active compounds (Kaushik et al., 2019).

Environmental and Industrial Applications

Beyond pharmaceuticals, triazole derivatives have found applications in environmental and industrial contexts. For instance, the biodegradation and fate of similar ether compounds in soil and groundwater have been studied, highlighting microbial pathways capable of degrading these substances. Such research is pivotal in understanding the environmental impact and potential bioremediation strategies for compounds related to this compound (Thornton et al., 2020).

Mechanism of Action

Target of Action

The primary targets of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction leads to significant changes in the cellular environment, particularly in the context of neuroprotection and anti-inflammatory responses .

Biochemical Pathways

The compound affects several biochemical pathways. It exhibits promising neuroprotective and anti-inflammatory properties by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This inhibition results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the compound’s action is a significant reduction in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a decrease in inflammation and an increase in neuroprotection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reaction of the compound occurs readily under controlled conditions . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds in the environment .

Biochemical Analysis

Biochemical Properties

. These activities suggest that Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of this compound are not well-documented. Studies on similar triazole derivatives have shown that they can cause significant changes in cellular processes . For example, they can lead to an increase in levels of alanine transaminase (ALT), aspartate transaminase (AST), urea, and creatinine, while reducing the total protein level .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet known. It’s possible that the compound interacts with biomolecules through the formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Dosage Effects in Animal Models

In animal models, similar triazole derivatives have been shown to have toxic effects at high doses . The LD50 values for similar compounds were found to be 160.6 and 391.7 mg/kg body weight .

Properties

IUPAC Name

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPUPEZXSPROOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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